1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol
Description
Properties
Molecular Formula |
C8H5Cl2F3O2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(6(10)3-4)7(14,15)8(11,12)13/h1-3,14-15H |
InChI Key |
DRPOVZVKKVQQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol typically involves the reaction of 2,4-dichlorophenyl compounds with trifluoroethane derivatives under controlled conditions. One common method includes the use of halogenated intermediates and subsequent reduction or substitution reactions to introduce the trifluoroethane moiety .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Antifungal Activity : Triazole-containing derivatives (e.g., compound 9g) exhibit potent antifungal activity via CYP51 binding, suggesting that similar mechanisms may apply to dichlorophenyl-trifluoroethane diols .
- Synthetic Flexibility : The trifluoroethane-diol scaffold allows modular substitution, enabling applications in drug design (e.g., efavirenz) and agrochemicals .
- Safety Considerations: Hydrochloride salts (e.g., 1-(2-amino-5-chlorophenyl)- variant) require strict adherence to GHS safety protocols due to reactivity .
Gaps and Contradictions
- Limited direct data on the synthesis and bioactivity of this compound necessitates extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
